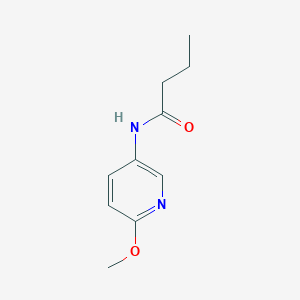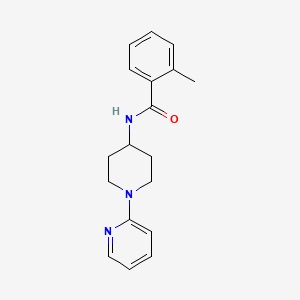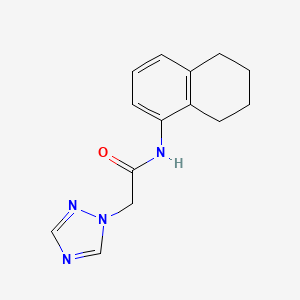![molecular formula C13H18N2O2 B7512549 N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are known to have antitumor effects. DMXAA has also been shown to induce tumor necrosis by disrupting the blood supply to tumors, which can lead to tumor cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-α and IFN-α. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DMXAA has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA as an anticancer agent is its ability to induce tumor necrosis, which can lead to tumor cell death. DMXAA has also been shown to have synergistic effects when used in combination with other anticancer agents, which can enhance its effectiveness. However, there are also limitations to the use of DMXAA in lab experiments. One limitation is that DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical trials. In addition, DMXAA has been shown to have toxic effects on normal cells, which can limit its use in patients.
Direcciones Futuras
There are several future directions for the study of DMXAA as an anticancer agent. One direction is to investigate the use of DMXAA in combination with other anticancer agents, such as immune checkpoint inhibitors, which can enhance its effectiveness. Another direction is to investigate the use of DMXAA in combination with radiation therapy, which can enhance its tumor-killing effects. Finally, future studies should focus on identifying biomarkers that can predict the effectiveness of DMXAA in different tumor types, which can help to personalize treatment for cancer patients.
Métodos De Síntesis
DMXAA is synthesized through a multistep process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the corresponding amide, which is subsequently oxidized with potassium permanganate to yield DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively for its potential as an anticancer agent. In preclinical studies, DMXAA has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. DMXAA has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-10(2)7-11(6-9)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLTBFXTCGYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)


![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)
![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)


![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)